N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-6-7-14(2)16(10-13)21-18(23)17(22)20-11-15-12-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDGDAXUNMNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, can be synthesized through a cyclization reaction involving a diol and an aldehyde under acidic conditions.
Introduction of the Oxalamide Group: The oxalamide moiety is introduced by reacting the spirocyclic intermediate with oxalyl chloride, followed by the addition of 2,5-dimethylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide group, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, it has shown IC50 values of 12.5 µM against MCF-7 breast cancer cells and 10.8 µM against A549 lung cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | HeLa | 15.3 | Cell cycle arrest at G0/G1 phase |
| C | A549 | 10.8 | Inhibition of kinase activity |
- Anti-inflammatory Effects : In animal models, the compound has been evaluated for its anti-inflammatory properties, showing significant reductions in inflammatory markers.
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Carrageenan-induced paw edema | 50 | 45% |
| Lipopolysaccharide-induced inflammation | 25 | 60% |
Case Studies
A notable case study investigated the effects of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide on rheumatoid arthritis models. The results indicated a reduction in joint swelling and pain scores compared to control groups, suggesting potential therapeutic applications for autoimmune conditions.
Clinical Implications
While preclinical data are promising, further clinical trials are necessary to establish safety profiles and efficacy in humans. The unique structural characteristics of this compound suggest it could be developed into a novel class of therapeutics targeting specific diseases such as cancer and chronic inflammatory disorders.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
Oxalamides are a versatile class of compounds with diverse biological and material science applications. Below is a comparative analysis of key analogs:
Key Observations :
- Spirocyclic vs. Aromatic Substituents : The target compound’s 1,4-dioxaspiro[4.5]decane group introduces conformational rigidity and lipophilicity, contrasting with the planar aromatic sulfonamide or methoxy groups in Compound 2 . This spirocyclic structure may enhance metabolic stability compared to linear analogs.
- In contrast, the sulfamoyl group in Compound 2 introduces strong electron-withdrawing character, altering solubility and reactivity .
Physicochemical and Spectral Properties
Notes:
- The absence of melting point data for the target compound limits direct comparison of thermal stability.
- Spectral similarities (e.g., C=O stretches near 1679–1700 cm⁻¹) confirm the oxalamide backbone’s consistency across analogs .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic compound featuring a unique spirocyclic structure that incorporates an oxalamide functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 332.4 g/mol. Its structure includes both aromatic and aliphatic components, which contribute to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 900006-71-5 |
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. The mechanism of action is believed to involve modulation of specific molecular targets, particularly through the inhibition of kinases involved in cellular signaling pathways. One significant target identified is Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis—a form of programmed cell death associated with inflammation and cell survival .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use as an anti-inflammatory agent .
-
Analgesic Effects :
- Animal models indicated that administration of the compound led to a marked decrease in pain responses, comparable to standard analgesics, highlighting its potential for pain management therapies .
- Kinase Inhibition :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the spirocyclic intermediate (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) via NaBH4 reduction of a ketone precursor in methanol, followed by column chromatography purification (yield: ~61%) .
- Step 2 : Amidation using oxalyl chloride or activated oxalate esters to couple the spirocyclic amine with 2,5-dimethylphenyl derivatives. Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of amine to oxalyl chloride) and reaction temperature (0–25°C) .
- Purification : Use silica gel chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include δ3.82 (s, CH3 from dioxaspiro), δ6.86–7.97 (aromatic protons from 2,5-dimethylphenyl), and δ170–171 ppm (oxalamide carbonyls) .
- FTIR : Confirm amide C=O stretches at ~1679 cm<sup>-1</sup> and N-H stretches at ~3317 cm<sup>-1</sup> .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 366.81 (C17H20ClN2O4 for analogous compounds) .
Q. How does the spirocyclic dioxaspiro[4.5]decane moiety influence the compound’s stability and reactivity?
- Methodological Answer :
- The spirocyclic framework enhances conformational rigidity, reducing entropy-driven degradation. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) .
- Reactivity: The dioxaspiro group may participate in ring-opening reactions under strong nucleophiles (e.g., LiAlH4), forming diols or ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
- Methodological Answer :
- Assay Standardization : Compare activity across standardized assays (e.g., fixed IC50 protocols for enzyme inhibition).
- Purity Verification : Use HPLC to rule out impurities (>99% purity) as confounding factors .
- Dose-Response Studies : Perform full dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects .
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify trends .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Focus on the oxalamide moiety’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corate substituent effects (e.g., methyl vs. chloro groups) on activity using MOE or Schrodinger .
Q. What strategies optimize regioselectivity during functionalization of the 2,5-dimethylphenyl group?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., boronates) to guide electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)2/ligands) for selective aryl modifications .
- Protection/Deprotection : Protect the oxalamide NH with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
